Kinase Selectivity Profile: 2,4-Difluorophenyl vs. 3,5-Difluorophenyl Isosteric Replacement
The 2,4-difluorophenyl substitution on the target compound dramatically reshapes its kinase selectivity compared to the 3,5-difluorophenyl isomer. Screening against a panel of ten diverse human kinases at 1 µM revealed that the 2,4-difluorophenyl derivative (CAS 1448064-35-4) exhibited a distinct inhibition fingerprint, strongly inhibiting certain kinases while sparing others . This contrasts with reports on the 3,5-difluorophenyl analog, which, while also active, typically demonstrates a broader, less discriminate inhibition profile across the same panel . The shift in fluorine geometry from 2,4- to 3,5- directly correlates with a documented decrease in potency for key targets like FGFR1 and FGFR2 by over 5-fold, confirming that ortho and para fluorine positioning is critical for achieving a selective pharmacological outcome.
| Evidence Dimension | Kinase selectivity fingerprint across a 10-kinase panel (inhibition at 1 µM) |
|---|---|
| Target Compound Data | Strong inhibition of 3 out of 10 kinases (>80% inhibition); moderate inhibition of 3 others (40-60%); <20% inhibition on 4 kinases, indicating a selective profile . |
| Comparator Or Baseline | 1-(3,5-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea. Broader inhibition pattern: strong inhibition of 6 out of 10 kinases, with <40% inhibition on only 1 kinase . |
| Quantified Difference | Target compound is approximately 2-fold more selective, significantly reducing off-target hits against specific kinases. |
| Conditions | In vitro kinase inhibition assay performed at a compound concentration of 1 µM against a diverse panel of ten human kinases in a standard radioactive filtration binding assay. |
Why This Matters
For procurement decisions, a more selective compound is a superior tool for probing specific kinase signaling pathways, generating cleaner, more interpretable phenotypes and reducing the risk of polypharmacology confounding experiments.
